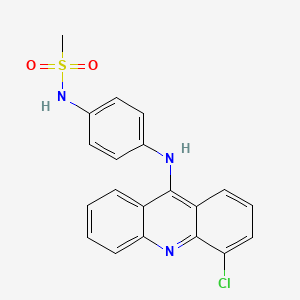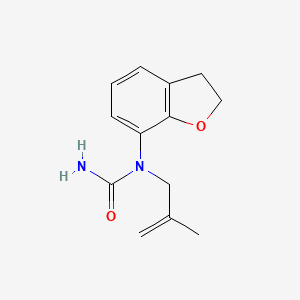
Methanesulfonanilide, 4'-(4-chloro-9-acridinylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)-, also known as 4’-(9-acridinylamino)methanesulfonanilide, is a chemical compound with the molecular formula C20H17N3O2S and a molecular weight of 363.43 g/mol . This compound is known for its applications in various scientific fields, particularly in pharmacology and cancer research .
准备方法
The synthesis of Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- involves several steps. One common synthetic route includes the reaction of 4-chloro-9-acridinylamine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
化学反应分析
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- has significant applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA.
Medicine: It has shown promise as an antitumor agent, particularly in the treatment of melanoma. The compound’s ability to intercalate into DNA makes it a valuable tool in cancer research.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用机制
The primary mechanism of action of Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the DNA structure, inhibiting the replication and transcription processes . The compound targets DNA and interferes with the activity of topoisomerases, enzymes crucial for DNA replication . This disruption leads to cell cycle arrest and apoptosis, making it effective against rapidly dividing cancer cells .
相似化合物的比较
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- can be compared with other acridine derivatives such as:
Amsacrine: Another acridine derivative used as an antitumor agent. It also intercalates into DNA but has different substituents that affect its pharmacokinetics and toxicity profile.
Proflavine: A simpler acridine derivative used as an antiseptic. It lacks the methanesulfonanilide group, which affects its DNA-binding properties.
Quinacrine: An acridine derivative used as an antimalarial and in the treatment of lupus.
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- is unique due to its specific substituents that enhance its DNA intercalation ability and its potential as an antitumor agent .
属性
CAS 编号 |
61417-08-1 |
|---|---|
分子式 |
C20H16ClN3O2S |
分子量 |
397.9 g/mol |
IUPAC 名称 |
N-[4-[(4-chloroacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-27(25,26)24-14-11-9-13(10-12-14)22-19-15-5-2-3-8-18(15)23-20-16(19)6-4-7-17(20)21/h2-12,24H,1H3,(H,22,23) |
InChI 键 |
HHJAARLXUOVIJH-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)


![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
methanone](/img/structure/B14592069.png)
![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)

![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)




![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
